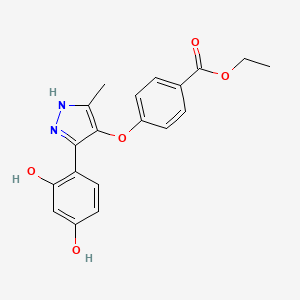
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt is a synthetic compound widely used in biochemical and diagnostic applications. It is known for its role as a chromogenic substrate for alkaline phosphatase, producing a blue color upon enzymatic reaction, which is useful in various blotting techniques and histochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt involves the reaction of 5-Bromo-4-chloro-3-indolyl phosphate with p-toluidine. The reaction typically occurs in the presence of a suitable solvent like dimethylformamide (DMF), which dissolves the reactants and facilitates the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt primarily undergoes hydrolysis when exposed to alkaline phosphatase, resulting in the formation of a blue-colored product. This reaction is crucial for its application in diagnostic assays .
Common Reagents and Conditions
The compound reacts with alkaline phosphatase in the presence of a buffer solution, often containing magnesium ions to enhance enzyme activity. The reaction conditions typically involve a pH range of 9-10, which is optimal for alkaline phosphatase activity .
Major Products Formed
The major product formed from the enzymatic reaction is an insoluble blue precipitate, which is visually detectable and used for qualitative and quantitative analysis in various biochemical assays .
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and inhibition.
Biology: Employed in blotting techniques such as Western, Southern, and Northern blotting for the detection of specific nucleic acids or proteins.
Medicine: Utilized in diagnostic tests to detect the presence of alkaline phosphatase in biological samples, aiding in the diagnosis of various diseases.
Industry: Applied in quality control processes to ensure the proper functioning of enzyme-linked assays
Mecanismo De Acción
The compound acts as a substrate for alkaline phosphatase. Upon enzymatic hydrolysis, it releases 5-Bromo-4-chloro-3-indolyl phosphate, which subsequently undergoes oxidation to form an insoluble blue product. This reaction is highly specific and sensitive, making it ideal for detecting low levels of alkaline phosphatase in various samples .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Similar in structure but differs in solubility properties.
Nitro Blue Tetrazolium (NBT): Often used in conjunction with 5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt for enhanced colorimetric detection
Uniqueness
This compound is unique due to its high sensitivity and specificity as a chromogenic substrate for alkaline phosphatase. Its ability to produce a distinct blue color upon reaction makes it highly valuable in various diagnostic and research applications .
Propiedades
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl)oxy-phenylphosphinic acid;4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClNO3P.C7H9N/c15-10-6-7-11-13(14(10)16)12(8-17-11)20-21(18,19)9-4-2-1-3-5-9;1-6-2-4-7(8)5-3-6/h1-8,17H,(H,18,19);2-5H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDUVHURWUNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC=C(C=C1)P(=O)(O)OC2=CNC3=C2C(=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2788637.png)
![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)
![6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2788645.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2788648.png)

![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2788651.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)

